N-(3-chloro-4-fluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-9(3-4-12(11)17)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVGTOMVMJSBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules characterized by the presence of both halogenated aromatic groups and heterocyclic structures, which can enhance its reactivity and biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chloro group at the 3-position and a fluoro group at the 4-position of the phenyl ring.
- An isoxazole moiety linked to a thiophene ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The presence of the thiophenyl group is believed to enhance its radical scavenging capabilities, contributing to its antioxidant properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Antioxidant Properties
The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzymatic Modulation
Studies have revealed that this compound can modulate enzymatic activities, influencing several biochemical pathways. Its unique combination of functional groups allows it to bind selectively to specific receptors or enzymes, which may lead to novel therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results showed that the compound had a lower MIC compared to standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited significant antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The IC50 value was determined to be 25 µg/mL, indicating a strong capacity for radical scavenging.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. The following table summarizes some key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Removal of Cl/F groups | Decreased antimicrobial activity |
| Alteration of thiophene position | Enhanced antioxidant properties |
| Substitution on isoxazole ring | Improved receptor binding affinity |
Comparison with Similar Compounds
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)Acetamide
This compound () shares the isoxazole core but replaces the thiophene with a 2-oxoindolinylidene group. The presence of a fluorine atom at the isoxazole position may enhance metabolic stability but reduce solubility .
N-(3-Chloro-4-Fluorophenyl)-2-[[5-(Furan-2-yl)-4-Methyl-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide
Replacing thiophene with furan and isoxazole with a triazole () introduces a sulfanyl linker, altering electronic properties. The molecular weight (366.8 g/mol) and density (1.50 g/cm³) are comparable, but the furan’s reduced aromaticity may decrease π-π stacking interactions in biological targets. Predicted pKa (11.30) indicates weaker acidity than typical isoxazole derivatives .
Acetamide Derivatives with Pyridazinone or Phthalimide Cores
N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]Acetamide
This pyridazinone derivative () exhibits mixed FPR1/FPR2 agonist activity, unlike the isoxazole-thiophene compound. The pyridazinone core’s planar structure may facilitate receptor binding, while the 4-methoxybenzyl group enhances hydrophobicity. Such substitutions highlight how heterocycle choice directs pharmacological targeting .
3-Chloro-N-Phenyl-Phthalimide
Its rigidity and anhydride-forming capacity contrast with the acetamide’s flexibility, underscoring the importance of the linker group in polymer applications versus drug design .
Structural and Crystallographic Comparisons
Crystallographic analyses () reveal that N-(3-chloro-4-fluorophenyl)acetamide derivatives exhibit bond-length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in related compounds). These differences, though subtle, may influence conformational stability and intermolecular interactions. For instance, the bromophenyl derivative () shows a shorter N1–C2 bond (1.347 Å vs.
Tabulated Comparison of Key Compounds
Key Research Findings
- Substituent Effects : Thiophene and isoxazole groups confer π-stacking capability and metabolic resistance, whereas furan or triazole substitutions may reduce aromatic interactions but improve solubility .
- Biological Targeting: Pyridazinone derivatives () demonstrate receptor-specific agonism, suggesting that heterocycle choice is critical for target engagement. Isoxazole-thiophene hybrids may favor kinase or enzyme inhibition, though specific data are lacking.
- Structural Insights: Minor bond-length variations in the acetamide backbone () correlate with crystallographic packing and stability, which could influence formulation strategies.
Preparation Methods
Nitrile Oxide Generation
Nitrile oxides are typically generated in situ from hydroximoyl chlorides under basic conditions. For example, 4-hydroxybenzohydroximoyl chloride reacts with sodium bicarbonate in ethyl acetate at 100°C to form the reactive nitrile oxide intermediate. This method avoids isolation of unstable intermediates, improving reaction efficiency.
Cycloaddition with Thiophene-Alkyne
The nitrile oxide undergoes cycloaddition with 2-ethynylthiophene in the presence of a copper(I) catalyst. Optimized conditions (5–10 mol% CuI, THF, 60–80°C) yield the 5-(thiophen-2-yl)isoxazole core with regioselectivity >95%. Polar aprotic solvents like DMF enhance reaction rates but may reduce yield due to side reactions.
Table 1: Comparative Analysis of Isoxazole Synthesis Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI-mediated cycloaddition | CuI (5%) | THF | 80 | 85 | |
| Thermal cycloaddition | None | EtOAc | 100 | 70 | |
| Pd-assisted coupling | Pd(PPh₃)₄ | DMF | 150 | 78 |
Thiophene Substituent Incorporation
The thiophene moiety is introduced either during cycloaddition or via post-functionalization.
Direct Cycloaddition Approach
Using 2-ethynylthiophene as the dipolarophile ensures direct incorporation of the thiophene group. This method avoids subsequent cross-coupling steps but requires stringent control of stoichiometry to prevent oligomerization.
Suzuki-Miyaura Coupling
For late-stage diversification, Suzuki coupling of iodinated isoxazoles with thiophen-2-ylboronic acid offers flexibility. Pd(PPh₃)₄ (5 mol%), sodium bicarbonate, and heating at 150°C in DMF provide 78% yield. This method is preferred for scalability but introduces additional purification challenges.
Acetamide Formation via Nucleophilic Acylation
The final step involves coupling the isoxazole-thiophene intermediate with 3-chloro-4-fluoroaniline.
Acyl Chloride Activation
The carboxylic acid intermediate (2-(5-(thiophen-2-yl)isoxazol-3-yl)acetic acid) is activated using thionyl chloride to form the corresponding acyl chloride. Reaction with 3-chloro-4-fluoroaniline in THF at 0–25°C yields the acetamide. Triethylamine is critical for neutralizing HCl byproducts.
Copper-Catalyzed Amidation
An alternative method employs copper-catalyzed coupling between the acid and amine. Using CuI (10 mol%) in water at 80°C achieves 90% yield while reducing organic solvent use. This green chemistry approach aligns with industrial sustainability goals.
Table 2: Amidation Reaction Optimization
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acyl chloride coupling | None | THF | 25 | 82 | |
| CuI-catalyzed | CuI (10%) | H₂O | 80 | 90 | |
| EDCI/HOBt mediation | EDCI | DCM | 0 | 75 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable precise control of exothermic cycloaddition steps, reducing reaction times from hours to minutes. A tandem flow system combining nitrile oxide generation and cycloaddition achieves 88% yield at 10 g/hr throughput.
Purification Strategies
Silica gel chromatography remains standard for lab-scale purification, but industrial processes favor crystallization from ethanol/water mixtures (purity >99%, recovery 85%).
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 391.0421 (calc. 391.0424).
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-chloro-4-fluorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of key intermediates. For example:
- Step 1 : Prepare the thiophene-isoxazole core via cyclization of alkynes and nitrile oxides under basic conditions (common for isoxazole synthesis) .
- Step 2 : Functionalize the 3-chloro-4-fluorophenylacetamide moiety by reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in a solvent like ethanol or dichloromethane, using triethylamine as a base .
- Step 3 : Couple the intermediates via nucleophilic substitution or amide bond formation, ensuring pH control (6.5–7.5) and moderate temperatures (50–70°C) to minimize side reactions .
- Optimization : Use TLC or HPLC to monitor reaction progress, and purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. Which analytical techniques are critical for verifying the compound’s structural and chemical purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
- X-ray Crystallography : For definitive stereochemical confirmation (if crystalline) .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
Initial screening should focus on:
- Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric assays (e.g., IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of the thiophene and isoxazole moieties?
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl) or isoxazole (e.g., methyl-substituted) groups and compare bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bonding or hydrophobic interactions .
- Biological Target Profiling : Perform kinase panel screens or thermal shift assays to identify binding partners influenced by structural changes .
Q. How should researchers address contradictions in reported biological activity across studies?
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation artifacts .
- Orthogonal Validation : Confirm activity using unrelated assays (e.g., enzyme inhibition + cell viability) to reduce false positives .
Q. What computational approaches predict the compound’s binding modes and pharmacokinetics?
- Molecular Docking : Use AutoDock Vina or GOLD to model interactions with targets like COX-2 or EGFR .
- ADME Prediction : Tools like SwissADME estimate solubility, permeability, and CYP450 metabolism .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to guide synthetic modifications for enhanced reactivity .
Q. What methodologies analyze the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then quantify degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to determine storage guidelines .
- Light Exposure Tests : Use UV chambers (ICH Q1B guidelines) to evaluate photodegradation .
Q. How are pharmacokinetic properties such as bioavailability and metabolism assessed experimentally?
- In Vitro Models : Caco-2 cell monolayers for intestinal permeability; liver microsomes for metabolic stability .
- In Vivo Studies : Administer the compound to rodents and measure plasma concentrations via LC-MS/MS over time .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites in urine or bile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
